N-Hexylacetamide

Vue d'ensemble

Description

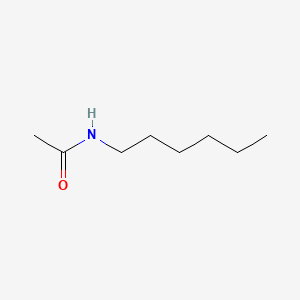

N-Hexylacetamide is an organic compound with the molecular formula C8H17NO. It belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. This compound is characterized by its hexyl group attached to the nitrogen atom of the acetamide structure. This compound is used in various chemical and industrial applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Hexylacetamide can be synthesized through several methods. One common synthetic route involves the reaction of hexylamine with acetic acid. The reaction typically occurs in the presence of a dehydrating agent such as triphenylantimony (V) diacetate in pyridine at elevated temperatures (around 100°C) for about 10 hours . This method yields this compound with high purity.

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. Industrial production may involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Analyse Des Réactions Chimiques

Types of Reactions

N-Hexylacetamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to primary amines or other reduced forms.

Substitution: this compound can participate in substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products Formed

Oxidation: Hexanoic acid and other oxidized derivatives.

Reduction: Hexylamine and other reduced forms.

Substitution: Various substituted amides depending on the reagents used.

Applications De Recherche Scientifique

Pharmaceutical Applications

2.1. Drug Development

N-Hexylacetamide has been investigated for its potential role in drug development, particularly in the formulation of novel therapeutic agents. For instance, its structure can be modified to enhance pharmacokinetic properties or to serve as a molecular spacer in multitarget drugs aimed at complex diseases such as Alzheimer's disease . The compound's ability to modulate biological pathways makes it a candidate for further research in this area.

2.2. Neuroprotective Agents

Research has indicated that derivatives of this compound may exhibit neuroprotective effects. These compounds can potentially be developed into treatments for neurodegenerative diseases by targeting multiple pathways involved in neuronal health and function .

Agrochemical Applications

This compound is also explored in the agrochemical sector, where it serves as a surfactant or emulsifying agent in pesticide formulations. Its ability to enhance the solubility and stability of active ingredients improves the efficacy of agricultural products by facilitating better absorption and distribution on plant surfaces.

Material Science Applications

4.1. Polymer Chemistry

In material science, this compound has been utilized in the synthesis of polymeric materials. Its incorporation into polymer matrices can improve mechanical properties and thermal stability, making it valuable in the production of high-performance materials .

4.2. Surface Modification

The compound can be employed for surface modification techniques, enhancing adhesion properties or creating functionalized surfaces that respond to environmental stimuli . This application is particularly relevant in biomedical devices where biocompatibility is crucial.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of N-Hexylacetamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The hexyl group provides hydrophobic interactions, influencing the compound’s solubility and distribution in biological systems. These interactions can modulate various biochemical pathways and cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-Methylacetamide

- N-Ethylacetamide

- N-Propylacetamide

- N-Butylacetamide

Uniqueness

N-Hexylacetamide is unique due to its longer hexyl chain, which imparts distinct hydrophobic properties compared to shorter-chain analogs. This affects its solubility, reactivity, and interactions with biological molecules, making it suitable for specific applications where longer alkyl chains are advantageous.

Activité Biologique

N-Hexylacetamide (C8H17NO), a compound with potential biological activities, has garnered attention in various fields, including medicinal chemistry and toxicology. This article explores its biological activity, mechanisms, and relevant research findings.

This compound is an amide characterized by a hexyl group attached to an acetamide moiety. Its structure allows it to engage in hydrophobic interactions due to the long alkyl chain, which enhances its solubility in lipid membranes compared to shorter-chain amides. The amide group can form hydrogen bonds, influencing interactions with proteins and enzymes, thereby modulating various biochemical pathways and cellular processes.

1. Toxicity Studies

Research has investigated the toxicity of this compound across various species, revealing significant insights into its safety profile:

- Acute Toxicity : Studies have shown that this compound exhibits varying degrees of acute toxicity in birds and mammals. For instance, it was included in a comprehensive analysis involving 3,760 studies on 979 chemicals assessing acute oral, dermal, and inhalation toxicity .

- Repellency : The compound also demonstrated repellent properties against certain species of birds, suggesting potential applications in pest control .

2. Pharmacological Potential

This compound has been studied for its potential therapeutic applications:

Table 1: Summary of Biological Activities of this compound

Comparative Analysis with Similar Compounds

This compound can be compared with other acetamides to understand its unique properties better:

Table 2: Comparison of Acetamides

| Compound | Chain Length | Solubility | Biological Activity |

|---|---|---|---|

| N-Methylacetamide | 1 carbon | High | Limited |

| N-Ethylacetamide | 2 carbons | Moderate | Limited |

| N-Propylacetamide | 3 carbons | Moderate | Limited |

| This compound | 6 carbons | High | Potentially significant |

The longer hexyl chain of this compound contributes to its distinct hydrophobic properties, enhancing its interactions with biological molecules compared to shorter-chain analogs.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing N-Hexylacetamide, and how can researchers ensure reproducibility?

this compound is typically synthesized via acylation of hexylamine using acetic anhydride or acetyl chloride under mild conditions. A study demonstrated that reacting hexylamine with acetyl chloride in dichloromethane at 0–25°C for 12 minutes yields 81% product . To ensure reproducibility:

- Document precise molar ratios, solvent purity, and reaction temperature.

- Validate compound identity using NMR and FT-IR, comparing spectra with literature data .

- Follow journal guidelines for experimental reporting, including raw data and error margins .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR):

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using a C18 column with UV detection at 210 nm .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 201.16 .

Q. How should researchers assess the purity of this compound in experimental settings?

- Melting Point Analysis : Compare observed melting range (e.g., 106°C at 20 Torr) with literature values .

- Chromatographic Methods : Use HPLC or GC with internal standards to detect impurities (>99% purity threshold) .

- Elemental Analysis : Validate %C, %H, %N against theoretical values (C: 59.37%, H: 9.97%, N: 13.85%) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound synthesis using statistical experimental design?

- Design of Experiments (DOE) : Vary parameters (temperature, solvent, catalyst) to identify optimal conditions. For example, a 2³ factorial design could resolve interactions between reaction time, solvent polarity, and amine/acyl chloride ratio .

- Response Surface Methodology (RSM) : Model yield as a function of variables to predict maxima .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Standardized Assays : Control variables like solvent (DMSO vs. aqueous buffers), cell lines, and exposure times .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under consistent conditions.

- Meta-Analysis : Compare datasets using tools like PRISMA to identify methodological outliers .

Q. What computational approaches model this compound’s interactions at the molecular level?

- Density Functional Theory (DFT) : Calculate charge distribution and HOMO-LUMO gaps using SMILES data (CC(=O)NCCCCCCNC(C)=O) .

- Molecular Dynamics (MD) : Simulate solvation effects in water/ethanol mixtures to predict solubility .

Q. How do environmental factors affect this compound’s stability, and what protocols ensure sample integrity?

- Thermal Stability : Store at 2–8°C in amber vials to prevent hydrolysis .

- Light Sensitivity : UV exposure degrades acetamide bonds; use light-resistant containers .

- Ecological Impact : Monitor biodegradability via OECD 301F tests; current data are limited .

Q. What advanced spectroscopic methods elucidate this compound’s dynamic behavior in solution?

Propriétés

IUPAC Name |

N-hexylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-3-4-5-6-7-9-8(2)10/h3-7H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIOXNGUUYGIIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00225993 | |

| Record name | N-Hexylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7501-79-3 | |

| Record name | NSC 400339 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007501793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-HEXYLACETAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hexylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-HEXYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N734438FC7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.